molecular formula C16H19N3O4 B2508782 methyl 4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamido)benzoate CAS No. 1014045-83-0

methyl 4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamido)benzoate

Cat. No. B2508782
CAS RN: 1014045-83-0
M. Wt: 317.345
InChI Key: MBAPKQARJBIXSL-UHFFFAOYSA-N
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Description

“Methyl 4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamido)benzoate” is a chemical compound. It is a member of the pyrazole family, which are heterocyclic aromatic organic compounds . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . The synthesis of related compounds involves reactions like Suzuki-Miyaura cross-coupling reactions, transesterification reactions , and Baeyer-Villiger oxidation .


Molecular Structure Analysis

Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Chemical Reactions Analysis

Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are involved in several reactions such as [3 + 2] cycloaddition, condensations of ketones, aldehydes and hydrazine monohydrochloride, and acceptorless dehydrogenative coupling reactions of 1,3-diols with arylhydrazines .

Scientific Research Applications

Antileishmanial Activity

Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions of people globally. Researchers have investigated pyrazole derivatives for their antileishmanial potential. In a recent study , hydrazine-coupled pyrazoles (including compound 13) demonstrated superior antipromastigote activity against Leishmania aethiopica clinical isolates. Compound 13 was significantly more active than standard drugs like miltefosine and amphotericin B deoxycholate. Molecular docking studies supported its efficacy.

Antimalarial Properties

Malaria, transmitted by Plasmodium species via mosquito bites, remains a major global health concern. The same hydrazine-coupled pyrazoles (compounds 14 and 15) exhibited potent inhibition against Plasmodium berghei in vivo. Compound 15 achieved an impressive 90.4% suppression . These findings suggest that these derivatives could be promising candidates for novel antimalarial agents.

Boronic Acid Derivatives

The compound’s boronic acid pinacol ester form has been utilized in various reactions. For instance, it has been employed as a reagent for synthesizing aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides, and pyridine derivatives acting as TGF-β1 and active A signaling inhibitors . Additionally, it serves as a potential JAK2 inhibitor for myeloproliferative disorders therapy.

Alcohol Dehydrogenase Inhibition

4-Methyl-1H-pyrazole, a related compound, acts as an alcohol dehydrogenase inhibitor. This property has implications in the treatment of methanol and ethylene glycol poisoning .

Intermediate in Organic Synthesis

Researchers have used 4-methyl-1H-pyrazole as an intermediate in organic synthesis. Its versatile reactivity allows for the construction of more complex molecules .

properties

IUPAC Name

methyl 4-[(3-ethoxy-1-ethylpyrazole-4-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c1-4-19-10-13(15(18-19)23-5-2)14(20)17-12-8-6-11(7-9-12)16(21)22-3/h6-10H,4-5H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBAPKQARJBIXSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C(=O)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamido)benzoate

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